REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]2[O:8][CH2:9][CH2:10][O:11][C:6]=2[C:5]([C:12](OCC)=[O:13])=[CH:4][C:3]=1[Cl:17].O.[NH2:19][NH2:20]>C(O)C>[NH2:1][C:2]1[C:7]2[O:8][CH2:9][CH2:10][O:11][C:6]=2[C:5]([C:12]([NH:19][NH2:20])=[O:13])=[CH:4][C:3]=1[Cl:17] |f:1.2|
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Name
|
|
Quantity
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38.4 g
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Type
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reactant
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Smiles
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NC1=C(C=C(C2=C1OCCO2)C(=O)OCC)Cl
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Name
|
|
Quantity
|
149 g
|
Type
|
reactant
|
Smiles
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O.NN
|
Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
are introduced into a 1 l reactor
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Type
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TEMPERATURE
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Details
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the mixture is refluxed for 1 h.
|
Duration
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1 h
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Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C2=C1OCCO2)C(=O)NN)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |